3-Bromo-4,5,6-trimethoxyphthalide
Description
3-Bromo-4,5,6-trimethoxyphthalide is a brominated phthalide derivative characterized by a benzannulated γ-lactone core substituted with a bromine atom at position 3 and methoxy groups at positions 4, 5, and 5. The bromine and methoxy substituents in this compound likely influence its electronic properties, steric bulk, and intermolecular interactions, which are critical for its reactivity and biological activity.
Properties
Molecular Formula |
C11H11BrO5 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
3-bromo-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H11BrO5/c1-14-6-4-5-7(10(12)17-11(5)13)9(16-3)8(6)15-2/h4,10H,1-3H3 |
InChI Key |
ZXAWLONFSAZAHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(OC(=O)C2=C1)Br)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability : The γ-lactone core in this compound confers higher thermal stability (decomposition >200°C) than triazine-based brominated compounds (e.g., compound 5l in decomposes at ~180°C) .
- Drug Design : The 4,5,6-trimethoxy pattern offers a template for optimizing solubility without compromising steric bulk, critical for blood-brain barrier penetration in neuroactive drug development .
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